molecular formula C35H40N6O5 B10853763 Tyr-Pro-Trp-D-Ala-Bn

Tyr-Pro-Trp-D-Ala-Bn

Cat. No.: B10853763
M. Wt: 624.7 g/mol
InChI Key: IRQJYTHTLNHEDS-QVBNWNEOSA-N
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Description

Tyr-Pro-Trp-D-Ala-Bn is a synthetic tetrapeptide featuring a non-canonical D-alanine (D-Ala) residue and a benzyl (Bn) group. Proline introduces conformational rigidity, while D-amino acids often enhance proteolytic stability compared to L-isoforms . These features position this compound as a candidate for enzyme modulation, though empirical data on its activity remain sparse.

Properties

Molecular Formula

C35H40N6O5

Molecular Weight

624.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-(benzylamino)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H40N6O5/c1-22(32(43)38-20-24-8-3-2-4-9-24)39-33(44)30(19-25-21-37-29-11-6-5-10-27(25)29)40-34(45)31-12-7-17-41(31)35(46)28(36)18-23-13-15-26(42)16-14-23/h2-6,8-11,13-16,21-22,28,30-31,37,42H,7,12,17-20,36H2,1H3,(H,38,43)(H,39,44)(H,40,45)/t22-,28+,30+,31+/m1/s1

InChI Key

IRQJYTHTLNHEDS-QVBNWNEOSA-N

Isomeric SMILES

C[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Sequence/Modification Key Features Biological Activity (IC₅₀) Stability Profile
Tyr-Pro-Trp-D-Ala-Bn This compound D-Ala, benzyl group; rigid proline; aromatic triad (Tyr, Trp, Bn) Not reported Hypothesized: Enhanced protease resistance due to D-Ala
YPIW (Tyr-Pro-Ile-Trp) Tyr-Pro-Ile-Trp L-amino acids; lacks D-Ala/Bn; proline and aromatic residues 1.03 mmol/L (α-glucosidase) Stable at low pH/temp; gastrointestinal tolerance
WPY (Trp-Pro-Tyr) Trp-Pro-Tyr Short tripeptide; L-amino acids; no D-Ala/Bn Not applicable Fluorescence quenching efficiency: pH-dependent
Acarbose (Reference) Pseudotetrasaccharide Non-peptide α-glucosidase inhibitor 1.08 mmol/L Clinically stable; oral administration

Stability and Pharmacokinetics

  • YPIW : Retains activity under acidic (pH 3–5) and低温 conditions, with moderate gastrointestinal stability .
  • This compound : The D-Ala residue likely improves resistance to proteases (e.g., intestinal peptidases), while the Bn group may extend half-life by reducing renal clearance. However, these hypotheses require validation.

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